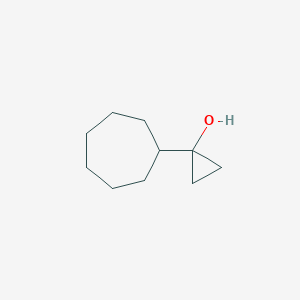
1-Cycloheptylcyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptylcyclopropan-1-ol is an organic compound characterized by a cycloheptyl group attached to a cyclopropane ring, which in turn is bonded to a hydroxyl group. This compound falls under the category of alcohols due to the presence of the hydroxyl functional group. Its unique structure combines the strain of a cyclopropane ring with the flexibility of a larger cycloheptyl ring, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cycloheptylcyclopropan-1-ol can be synthesized through several methods:
-
Grignard Reaction: : One common method involves the reaction of cycloheptylmagnesium bromide with cyclopropanone. This reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
-
Cyclopropanation: : Another method involves the cyclopropanation of cycloheptene using a diazo compound in the presence of a catalyst such as rhodium or copper. The resulting cyclopropyl derivative can then be hydroxylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic cyclopropanation processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cycloheptylcyclopropan-1-ol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
-
Reduction: : The compound can be reduced to form the corresponding alkane using reagents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: Cycloheptylcyclopropanone.
Reduction: Cycloheptylcyclopropane.
Substitution: Cycloheptylcyclopropyl halides (e.g., bromide, chloride).
Wissenschaftliche Forschungsanwendungen
1-Cycloheptylcyclopropan-1-ol has several applications in scientific research:
-
Chemistry: : It serves as a model compound for studying the reactivity of strained ring systems and the effects of ring size on chemical properties.
-
Biology: : Its derivatives are investigated for potential biological activity, including antimicrobial and antifungal properties.
-
Medicine: : Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly those targeting neurological pathways.
-
Industry: : It is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-Cycloheptylcyclopropan-1-ol in biological systems involves its interaction with cellular membranes and enzymes. The compound’s unique structure allows it to modulate membrane fluidity and interact with specific protein targets, potentially affecting signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopropanol: Smaller and less complex, with different reactivity due to the absence of the cycloheptyl group.
Cycloheptanol: Larger ring system but lacks the strain of the cyclopropane ring.
Uniqueness
1-Cycloheptylcyclopropan-1-ol is unique due to its combination of a strained cyclopropane ring and a flexible cycloheptyl ring, along with the presence of a reactive hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-cycloheptylcyclopropan-1-ol |
InChI |
InChI=1S/C10H18O/c11-10(7-8-10)9-5-3-1-2-4-6-9/h9,11H,1-8H2 |
InChI-Schlüssel |
JAYDESAGFOCFBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


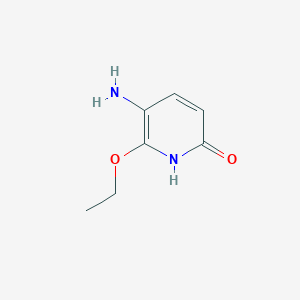

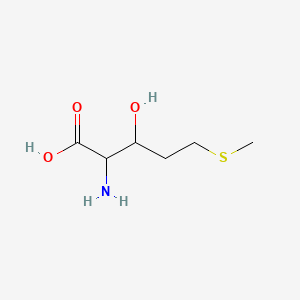
![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)
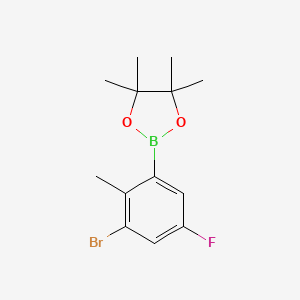
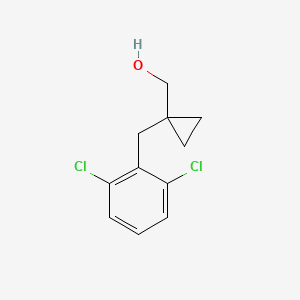
amino}acetate](/img/structure/B13520901.png)

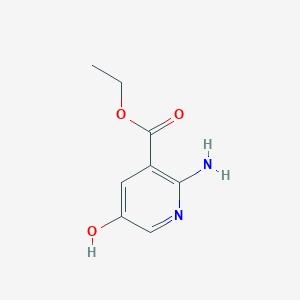
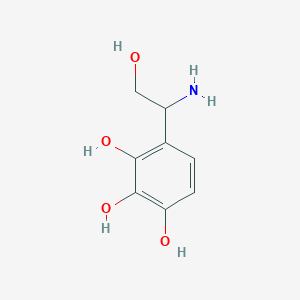
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
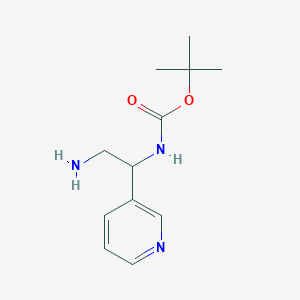
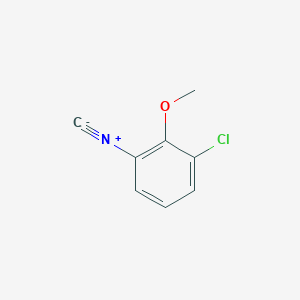
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
